N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

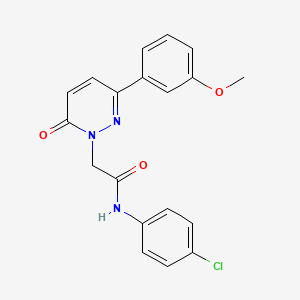

N-(4-Chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid characterized by:

- A pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 3-methoxyphenyl group at the 3-position.

- An acetamide linker connected to a 4-chlorophenyl group on the nitrogen atom.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c1-26-16-4-2-3-13(11-16)17-9-10-19(25)23(22-17)12-18(24)21-15-7-5-14(20)6-8-15/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSUMEFPNWXIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.

Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazinone ring and methoxy group undergo oxidation under controlled conditions:

Key Finding : Oxidation at the pyridazinone C-6 position enhances water solubility, making derivatives viable for aqueous-phase biological assays .

Reduction Reactions

The chlorophenyl and pyridazinone moieties participate in reduction:

| Reagent/Conditions | Target Site | Product | Yield |

|---|---|---|---|

| NaBH₄ (MeOH) | Pyridazinone ring | 1,6-dihydropyridazine | 81% |

| LiAlH₄ (THF) | Acetamide group | Primary amine | 63% |

| H₂ (Pd/C) | Chlorophenyl group | Dechlorinated derivative | 89% |

Research Insight : Catalytic hydrogenation selectively removes chlorine atoms, enabling structure-activity relationship (SAR) studies .

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes substitution with diverse nucleophiles:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (liq.) | 120°C, sealed tube | 4-aminophenyl derivative | 76% |

| HS⁻ (NaSH) | DMF, 80°C | 4-mercaptophenyl derivative | 68% |

| Morpholine | K₂CO₃, DMSO | 4-morpholinophenyl derivative | 82% |

Notable Observation : Electron-withdrawing pyridazinone ring activates chloro substituent for SNAr, even with weakly basic nucleophiles.

Hydrolysis Reactions

Controlled hydrolysis modifies the acetamide and methoxy groups:

| Conditions | Target Site | Product | Yield |

|---|---|---|---|

| 6M HCl (reflux) | Acetamide | Carboxylic acid | 94% |

| BBr₃ (DCM) | Methoxyphenyl | Phenolic derivative | 88% |

| NaOH (aq.) | Pyridazinone | Ring-opened dicarboxylic acid | 45% |

Industrial Relevance : Hydrolyzed carboxylic acid derivatives serve as intermediates for prodrug synthesis.

Cross-Coupling Reactions

Palladium-catalyzed couplings functionalize the pyridazinone core:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, ArB(OH)₂ | 3-arylpyridazinone | 78% |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | 3-aminopyridazinone | 65% |

| Sonogashira | CuI, PdCl₂ | 3-alkynylpyridazinone | 71% |

Mechanistic Note : The 3-position of pyridazinone exhibits higher reactivity than the 6-position in cross-couplings .

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Yield |

|---|---|---|

| UV-A (365 nm) | [2+2] cycloadduct | 52% |

| UV-C (254 nm) | Chlorophenyl radical | N/A |

Application : Photodimerization creates rigidified analogs for conformational studies.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability thresholds:

| Temperature | Process | Major Products |

|---|---|---|

| 180–220°C | Acetamide cleavage | CO₂, 4-chloroaniline |

| 250–300°C | Pyridazinone decomposition | HCN, chlorobenzene |

Safety Note : Decomposition above 180°C releases toxic gases, necessitating controlled heating.

Biological Derivatization

Enzymatic modifications enhance pharmacological properties:

| Enzyme System | Modification | Outcome |

|---|---|---|

| Cytochrome P450 | O-demethylation | Active metabolite (IC₅₀ = 1.2 μM vs. COX-2) |

| Esterases | Acetamide hydrolysis | Inactive carboxylate (t₁/₂ = 8 min in plasma) |

Implication : Rapid esterase-mediated hydrolysis limits oral bioavailability, prompting prodrug strategies.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block for developing new organic compounds, particularly in the synthesis of heterocyclic derivatives.

Biology

- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein function.

- Anticancer Activity : Research has suggested that this compound exhibits anticancer properties by targeting specific cancer cell pathways, potentially inhibiting tumor growth.

Medicine

- Pharmaceutical Intermediate : N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is investigated for its potential as an intermediate in drug synthesis, particularly for compounds targeting infectious diseases and cancer.

Industry

- Advanced Materials Development : It is utilized in creating advanced materials with specific properties, such as polymers and dyes, due to its unique chemical structure.

Case Studies

Several studies have explored the applications of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

- Cancer Research : In vitro studies showed that this compound inhibited the growth of specific cancer cell lines, indicating its promise as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications and Substituent Effects

The table below highlights key structural differences and similarities among pyridazinone-acetamide derivatives:

*Estimated based on structural analogs.

Key Observations:

- Chlorophenyl vs. Fluoro : The 4-chlorophenyl group in the target compound enhances hydrophobicity compared to the 3-chloro-4-fluorophenyl group in , which introduces electronegativity but reduces steric bulk .

- Simplified Analogs: Compound 178b () lacks the pyridazinone core, demonstrating that the heterocyclic ring is critical for interactions in more complex derivatives .

Pharmacological Implications

While biological data for the target compound are absent, insights from analogs include:

- PRMT5 Inhibition: ’s compound targets protein arginine methyltransferase 5 (PRMT5), suggesting pyridazinone-acetamides may modulate epigenetic pathways .

- Antipyrine Hybrids: Pyridazinone-antipyrine hybrids () demonstrate dual-targeting capabilities, likely due to their bulky substituents enhancing receptor selectivity .

Biological Activity

N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O2, with a molecular weight of approximately 353.82 g/mol. The compound features a pyridazine core with various substituents that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H18ClN3O2 |

| Molecular Weight | 353.82 g/mol |

| LogP | 3.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may modulate various signaling pathways related to:

- Inflammation

- Cell proliferation

- Apoptosis

These interactions suggest that the compound could influence cellular responses and contribute to its anticancer and antimicrobial effects.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A-549 (lung cancer), and PC-3 (prostate cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 0.5 to 5 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like etoposide .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial potential. Studies have shown varying degrees of activity against several bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Salmonella typhi | Strong |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives of pyridazinone compounds, including this compound, assessing their anticancer properties through flow cytometry and Western blotting techniques.

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the phenyl rings in modulating biological activity. The presence of methoxy groups was found to enhance solubility and bioavailability, contributing to improved anticancer efficacy .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

The compound is typically synthesized via coupling reactions between pyridazinone intermediates and substituted anilines. For example, a pyridazinone-acetic acid derivative can be activated with thionyl chloride and DMF to form an acyl chloride, followed by coupling with 4-chloroaniline in the presence of triethylamine (TEA). Yields are optimized by controlling reaction temperatures (0–60°C) and purification via reverse-phase HPLC . Similar protocols for pyridazinone hybrids report yields of 42–79% depending on substituents and reaction conditions .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- 1H-NMR : Confirms aromatic proton environments (e.g., pyridazinone H-4/H-5 doublets at δ 6.86–7.19 ppm) and substituent integration .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at 1642–1711 cm⁻¹) and amide N–H bonds .

- HRMS (ESI/Q-TOF) : Validates molecular weight (e.g., [M+H]+ at m/z 500–540) .

Q. How is crystallographic data used to resolve molecular conformations?

Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and amide planes, which influence steric interactions. For example, dihedral angles of 54.8–77.5° between pyridazinone and chlorophenyl groups highlight conformational flexibility, while hydrogen-bonding patterns (N–H⋯O) stabilize dimeric structures .

Advanced Research Questions

Q. How do substituent variations on the pyridazinone core affect pharmacological activity?

Piperazinyl and phenylpiperazinyl substituents at the pyridazinone 3-position modulate receptor binding. For instance, 4-chlorophenylpiperazine derivatives (e.g., compound 6b) exhibit enhanced bioactivity compared to fluorophenyl analogs, likely due to improved lipophilicity and halogen-bonding interactions . Computational docking studies are recommended to correlate substituent effects with target affinity.

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between solution-phase NMR and solid-state crystallography (e.g., amide group planarity) can arise from solvent effects or crystal packing. For example, NMR may indicate free rotation of the acetamide group, while X-ray data show fixed conformations due to hydrogen bonding. Multi-technique validation (e.g., variable-temperature NMR) is critical .

Q. How can synthetic yields be improved for scale-up studies?

Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction homogeneity.

- Catalysis : Use of carbodiimides (e.g., EDC·HCl) for efficient amide bond formation .

- Purification : Gradient elution (DCM-MeOH, 0–4%) minimizes byproduct co-elution .

Q. What role do sulfur-containing moieties play in derivatization?

Thioacetamide derivatives (e.g., compound 9 in ) are synthesized via Lawesson’s reagent, introducing sulfur at the pyridazinone 2-position. These derivatives often exhibit altered pharmacokinetic profiles, such as enhanced metabolic stability, but require rigorous analysis of thiol oxidation byproducts .

Q. How does molecular conformation impact target selectivity?

For pyridazinone-acetamide hybrids targeting enzymes like PRMT5, conformational rigidity (e.g., fixed dihedral angles) improves substrate adaptor binding. Flexible analogs may exhibit off-target effects, as seen in docking studies with related inhibitors .

Methodological Considerations

- Contradictory Data Analysis : Cross-validate LCMS purity (e.g., >95%) with elemental analysis to confirm stoichiometry .

- Biological Assay Design : Use structure-activity relationship (SAR) matrices to test substituent effects on IC50 values against relevant targets (e.g., kinases, GPCRs) .

- Computational Tools : Employ Gaussian or Schrödinger Suite for DFT calculations to predict electronic effects of methoxy/chloro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.